Product packaging for 2-Methylpentyl methacrylate(Cat. No.:CAS No. 93858-01-6)

2-Methylpentyl methacrylate

Cat. No.: B12680451
CAS No.: 93858-01-6
M. Wt: 170.25 g/mol
InChI Key: GDQZDVVGPJKEKV-UHFFFAOYSA-N
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Description

Evolution of Methacrylate (B99206) Chemistry in Polymer Science

The journey of methacrylate chemistry began in the early 1930s with the discovery of poly(methyl methacrylate) (PMMA) by British scientists Rowland Hill and John Crawford, and its subsequent initial use by German chemist Otto Rohm in 1934. tandfonline.com PMMA, commonly known by trade names such as Plexiglas and Lucite, quickly gained prominence as a lightweight and shatter-resistant alternative to glass. ebsco.comessentialchemicalindustry.org Its first major applications were in World War II for aircraft windows and canopies. ebsco.com

The fundamental building block of these polymers is a group of compounds known as acrylics, which are based on acrylic acid (propenoic acid). essentialchemicalindustry.org Methacrylates are specifically esters of methacrylic acid. ontosight.ai The polymerization of these monomers, such as methyl methacrylate, is typically achieved through a free-radical process, yielding polymers with a wide range of molecular weights and properties. essentialchemicalindustry.org Over the decades, research has expanded to include a vast family of methacrylate monomers with varied ester side chains, leading to polymers with tailored characteristics for specific applications. researchgate.netacs.orgrsc.org

Significance of Ester Side Chains in Methacrylate Monomer Design

The ester side chain is a critical determinant of the properties of both the methacrylate monomer and the resulting polymer. The size, structure, and chemical nature of this side chain influence a variety of characteristics, including:

Glass Transition Temperature (Tg): The Tg is a crucial property that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The length and bulkiness of the ester side chain can significantly impact the Tg of the polymer.

Mechanical Properties: The side chain affects the intermolecular forces and chain mobility, thereby influencing the polymer's hardness, flexibility, and impact resistance. ontosight.ai For instance, longer, more flexible side chains can lead to softer, more pliable polymers.

Hydrophobicity/Hydrophilicity: The nature of the ester group dictates the polymer's interaction with water. Long alkyl chains, for example, increase hydrophobicity, a property utilized in applications like coatings and biomedical devices. ontosight.ai

Reactivity: The structure of the ester side chain can influence the reactivity of the monomer during polymerization. ontosight.ai

Degradation Resistance: The position of the ester bond within the monomer structure is crucial for the long-term durability of the resulting polymer. Traditional methacrylate polymers have ester bonds within the polymer backbone, making them susceptible to hydrolysis, which can sever the polymer chain and degrade the material's mechanical properties. nih.govresearchgate.net Innovative approaches involve designing monomers where the ester group is in an external position, enhancing resistance to degradation. nih.govresearchgate.net

A systematic study on the effect of the ester side-chain on the propagation kinetics of alkyl methacrylates revealed that variations in the propagation rate coefficients are primarily attributed to the preexponential factor, which is consistent with theoretical predictions. acs.org Furthermore, research into RAFT (Reversible Addition-Fragmentation chain-Transfer) depolymerization has shown that increasing the number of carbons in the side chain can significantly accelerate the depolymerization rate. rsc.org

Positioning 2-Methylpentyl Methacrylate within the Methacrylate Monomer Landscape

This compound, with the chemical formula C₉H₁₆O₂, is an ester of methacrylic acid. ontosight.ai It belongs to the family of methacrylate esters and is used as a monomer in the production of various polymers. ontosight.aiontosight.ai Its structure, featuring a branched six-carbon alkyl chain, places it among the less common, specialty methacrylate monomers. This specific side chain imparts a unique combination of properties to the monomer and its corresponding polymer, poly(this compound).

Key properties of this compound include low volatility, good adhesion to various substrates, and high reactivity. ontosight.ai When polymerized, it can contribute to flexibility and impact resistance in the final material. ontosight.ai These characteristics make it a candidate for use in adhesives, coatings, and as a modifier for plastics to enhance their durability and resistance to environmental factors. ontosight.ai

The table below provides a summary of the key identifiers for this compound.

PropertyValue
Chemical Formula C₉H₁₆O₂
Synonyms 2-methylpentyl 2-methylprop-2-enoate
CAS Number 93858-01-6

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B12680451 2-Methylpentyl methacrylate CAS No. 93858-01-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93858-01-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-methylpentyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H18O2/c1-5-6-9(4)7-12-10(11)8(2)3/h9H,2,5-7H2,1,3-4H3

InChI Key

GDQZDVVGPJKEKV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)COC(=O)C(=C)C

Origin of Product

United States

Synthetic Methodologies for 2 Methylpentyl Methacrylate

Esterification Pathways for Branched-Chain Methacrylates

Direct esterification is a fundamental method for producing methacrylate (B99206) esters. This approach involves the reaction of methacrylic acid with the corresponding alcohol—in this case, 2-methylpentyl alcohol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid. This process is a reversible reaction, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is commonly accomplished by removing the water formed during the reaction, often through azeotropic distillation. While direct esterification is a straightforward concept, the industrial production of higher alkyl methacrylates like 2-methylpentyl methacrylate often favors transesterification from a more common ester like methyl methacrylate (MMA). chempedia.info

Transesterification is a widely employed and often preferred industrial method for the preparation of higher and functionalized alkyl methacrylates. chempedia.info This process involves reacting a readily available methacrylate ester, typically methyl methacrylate (MMA), with a "heavier" alcohol, such as 2-methylpentyl alcohol. The reaction results in the formation of the desired this compound and a low-boiling byproduct, methanol (B129727). google.com

The success of transesterification hinges on the selection of an appropriate catalyst system. A diverse range of catalysts, including acids, bases, organometallics, and metal salts, have been developed to enhance reaction rates and selectivity. chempedia.info The choice of catalyst can influence the reaction conditions, with some systems allowing for milder temperatures and more neutral conditions, which is beneficial when working with sensitive functional groups. chempedia.info

Key catalyst systems include:

Transition-Metal Compounds: Catalysts such as dialkyltin oxides, titanium(IV) alkoxides, and zirconium acetoacetate (B1235776) are effective. They offer the advantage of operating under nearly neutral conditions, which can improve selectivity and reduce the formation of by-products like ethers. chempedia.info

Alkali Metal Catalysts: Lithium-based catalysts, including lithia (Li₂O), lithium hydroxide (B78521) (LiOH), and lithium carbonate (Li₂CO₃), have been shown to be efficient. google.com Processes have been developed where the lithium catalyst is added incrementally to the reaction medium in parts-per-million (ppm) quantities to maintain a low but effective concentration. google.com

Bulky Aryloxide Catalysts: More recent developments include highly chemoselective catalysts based on sterically demanding sodium(I) and magnesium(II) aryloxides. acs.org For instance, complexes derived from 2,6-di-tert-butyl-p-cresol (BHT-H) and 6,6′-(propane-2,2′-diyl)bis(2,4-di-tert-butylphenol) (PBTP-H₂) have demonstrated high efficacy for the transesterification of methyl methacrylate under mild conditions. rsc.org

Organocatalysts: In addition to metal-based systems, organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been explored for the transesterification of poly(methyl acrylate), demonstrating the potential for metal-free catalytic approaches. researchgate.net

Below is an interactive table summarizing various catalyst systems used in methacrylate transesterification.

Catalyst TypeSpecific ExamplesKey Features
Transition-Metal Compounds Dialkyltin oxides, Titanium(IV) alkoxides, Zirconium acetoacetateAllows for nearly neutral reaction conditions, high selectivity. chempedia.info
Alkali Metal Catalysts Lithia (Li₂O), Lithium hydroxide (LiOH), Lithium carbonateEffective in ppm concentrations, often added incrementally. google.com
Bulky Metal Aryloxides Mg(PBTP), Na₂(PBTP), Mg(BHT)₂, Na(BHT)Highly effective and chemoselective under mild conditions (e.g., 25 °C). acs.orgrsc.org
Organic Bases 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)Metal-free alternative, proven effective for polymer modification. researchgate.net

The efficiency of the transesterification process is critically dependent on several reaction parameters. Optimizing these conditions is essential for maximizing the yield of this compound while minimizing side reactions and energy consumption.

Key reaction conditions influencing efficiency include:

Temperature: The reaction temperature can vary significantly depending on the catalyst used. While traditional processes may operate at temperatures between 60°C and 140°C, highly active catalysts like magnesium(II) and sodium(I) bisphenoxides can facilitate the reaction at room temperature (25°C). google.comrsc.org The temperature is often managed to control the rate of distillation of the methanol byproduct. google.com

Removal of Byproduct: As a reversible process, the continuous removal of the methanol byproduct is crucial to drive the reaction equilibrium toward the formation of the desired higher methacrylate ester. google.com This is typically achieved through azeotropic distillation. An innovative approach involves using an azeotrope-forming compound, such as hexane, which forms an azeotrope with methanol that boils at a temperature below 60°C. This allows for the selective removal of methanol without significant loss of the methyl methacrylate reactant. google.com

Polymerization Inhibition: Methacrylate monomers can polymerize at the elevated temperatures often used for transesterification. Therefore, a polymerization inhibitor is almost always added to the reaction mixture to prevent this unwanted side reaction. google.com

Catalyst Concentration: The amount of catalyst required can be very low. For example, processes using lithium catalysts have been optimized to use concentrations as low as 6 to 30 ppm, introduced gradually over the course of the reaction. google.com

The following table details the influence of various reaction conditions on the efficiency of the process.

Reaction ConditionInfluence on EfficiencyTypical Parameters
Temperature Affects reaction rate and distillation of byproduct.25°C to 140°C, depending on catalyst activity. google.comrsc.org
Byproduct Removal Drives the reversible reaction to completion.Azeotropic distillation, often with an added azeotrope-former like hexane. google.comgoogle.com
Catalyst Concentration Determines reaction speed; can be effective at very low levels.Can be in the ppm range for highly active catalysts like lithium compounds. google.com
Inhibitor Presence Prevents unwanted polymerization of the monomer.A suitable polymerization inhibitor is added at the start of the process. google.com

Transesterification Strategies for this compound Synthesis

Novel Synthetic Routes to Methacrylate Monomers Relevant to this compound

While esterification and transesterification are the dominant synthetic strategies, research continues into novel and more sustainable routes for producing methacrylate monomers. These alternative methods could potentially be adapted for the synthesis of branched-chain variants like this compound.

Alternative synthetic strategies often focus on different starting materials or catalytic pathways to improve atom economy, reduce hazardous intermediates, and lower energy costs.

One such novel approach is the one-step oxidative esterification of methacrolein (B123484). This process reacts methacrolein directly with an alcohol in the presence of an oxidant to form the corresponding methacrylate ester. mdpi.com This route is considered more energy-efficient than traditional multi-step processes that first oxidize methacrolein to methacrylic acid before esterification. mdpi.com Supported gold nanocatalysts have shown promise for facilitating this direct conversion under moderate conditions. mdpi.com

Another innovative, catalyst-free method involves the use of reversible CO₂ capture . In this process, an organic superbase reacts with an alcohol (like methanol) and CO₂ to form a switchable ionic liquid. This intermediate then reacts with methacrylic anhydride (B1165640) to produce the methacrylate ester at room temperature. This approach avoids the need for expensive or toxic metal catalysts. rsc.org

A further alternative is the one-pot synthesis from acetone . This method describes the synthesis of methacrylic esters directly from acetone, a haloform (e.g., chloroform), and an alcohol in the presence of an organic base, offering a potentially more direct route from simple, bulk chemical feedstocks. researchgate.net

Microwave-Assisted Synthesis for Methacrylate Monomers

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, including the synthesis of methacrylate monomers. cmu.edu This method offers several advantages over conventional heating, such as rapid and uniform heating, which can lead to significantly reduced reaction times, increased yields, and improved product purity. google.com The direct interaction of microwave radiation with the polar molecules in the reaction mixture results in efficient energy transfer, promoting faster reaction rates. google.com

In a typical microwave-assisted esterification, methacrylic acid, 2-methylpentyl alcohol, and a suitable catalyst are placed in a microwave reactor. The reaction mixture is then irradiated with microwaves at a controlled temperature and pressure for a specific duration. The use of microwave energy can overcome activation energy barriers more efficiently than conventional heating, leading to a faster formation of the desired ester. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Generic Methacrylate Ester

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hoursMinutes
Temperature Higher, prolonged heatingPrecise temperature control
Energy Consumption HighLow
Yield Moderate to highOften higher
By-product Formation Can be significantMinimized

This table presents generalized data for methacrylate synthesis to illustrate the benefits of microwave assistance.

Process Optimization in this compound Production

Optimizing the production process for this compound is crucial for achieving high yields and purity, which are essential for its application in polymer synthesis. Key areas of focus for optimization include enhancing the reaction yield and developing efficient purification techniques.

Yield Enhancement Strategies

Several strategies can be employed to enhance the yield of this compound during its synthesis.

Catalyst Selection and Concentration: The choice of acid catalyst and its concentration plays a significant role in the reaction rate and equilibrium. While sulfuric acid is effective, solid acid catalysts can also be used to simplify the purification process. Optimizing the catalyst loading is essential to maximize the reaction rate while minimizing potential side reactions.

Molar Ratio of Reactants: According to Le Chatelier's principle, using an excess of one reactant, typically the alcohol (2-methylpentyl alcohol), can shift the equilibrium towards the formation of the ester, thereby increasing the yield.

Removal of Water: The esterification reaction produces water as a by-product. Continuously removing water from the reaction mixture, for instance, through azeotropic distillation with a suitable solvent like toluene, can drive the equilibrium towards the product side and significantly improve the yield. google.com

Reaction Temperature and Time: Optimizing the reaction temperature is a trade-off between increasing the reaction rate and minimizing the potential for side reactions or polymerization of the methacrylate product. The reaction time should be sufficient to reach equilibrium or maximum conversion.

Table 2: Factors Influencing Yield in Esterification Reactions

FactorEffect on YieldOptimization Strategy
Catalyst Increases reaction rateSelection of an efficient and easily separable catalyst
Reactant Ratio Shifts equilibriumUse of an excess of the less expensive reactant
Water Removal Shifts equilibrium to favor productsAzeotropic distillation or use of a dehydrating agent
Temperature Affects reaction rate and side reactionsMaintain optimal temperature for maximum conversion and minimal by-products

Purity and Isolation Techniques

Obtaining high-purity this compound is critical for its use in polymerization, as impurities can adversely affect the properties of the resulting polymer. The primary purification method for this ester is distillation.

Neutralization and Washing: After the reaction is complete, the crude product is typically washed with a basic solution, such as sodium bicarbonate, to neutralize the acid catalyst. This is followed by washing with water to remove any remaining salts and water-soluble impurities.

Drying: The organic layer containing the ester is then dried using a suitable drying agent, like anhydrous magnesium sulfate (B86663) or sodium sulfate, to remove any residual water.

Distillation: The final and most crucial step in purification is distillation under reduced pressure. Vacuum distillation is employed to lower the boiling point of the this compound, which helps to prevent its polymerization at high temperatures. The distillation process separates the desired ester from unreacted starting materials, by-products, and any polymerization inhibitors that may have been added. Careful control of the distillation parameters, such as pressure and temperature, is essential to achieve high purity.

Table 3: Typical Purification Steps for Methacrylate Esters

StepPurposeReagents/Method
Neutralization Remove acid catalystAqueous sodium bicarbonate solution
Washing Remove salts and water-soluble impuritiesWater
Drying Remove residual waterAnhydrous magnesium sulfate or sodium sulfate
Distillation Separate the pure ester from other componentsVacuum distillation

In-depth Analysis of this compound Polymerization Fails to Yield Specific Kinetic Data

While the general principles of methacrylate polymerization are well-established, specific quantitative data—such as reaction rates under various initiator systems, the precise impact of temperature on polymerization progression, and diffusion-controlled phenomena at high conversions—are highly dependent on the molecular structure of the individual monomer. The branched alkyl ester group in this compound is expected to influence its polymerization kinetics compared to more commonly studied methacrylates like methyl methacrylate (MMA). However, without direct experimental studies, any discussion of its specific kinetic behavior would be speculative.

This absence of targeted research extends to both conventional free radical polymerization and controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). Consequently, the creation of detailed, scientifically accurate data tables and in-depth discussion for the outlined topics is not feasible at this time.

Further research dedicated specifically to the homopolymerization of this compound would be required to generate the data necessary to populate the requested article structure.

Polymerization Kinetics and Mechanisms of 2 Methylpentyl Methacrylate

Homopolymerization Kinetics of 2-Methylpentyl Methacrylate (B99206)

Controlled Radical Polymerization (CRP) of 2-Methylpentyl Methacrylate

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The process involves a degenerative chain transfer mechanism using a thiocarbonylthio compound as a RAFT agent. While the RAFT polymerization kinetics for a variety of common methacrylates, such as methyl methacrylate and butyl methacrylate, have been extensively studied, specific kinetic data, including rate coefficients for the addition-fragmentation steps for this compound, were not found in the searched literature. rsc.orgnih.govsemanticscholar.org General studies show that the kinetics of RAFT polymerization for methacrylates can be modeled to estimate the rate coefficients for the addition and fragmentation reactions, but such a study specific to this compound is not available. nih.gov

Ionic and Coordination Polymerization Pathways

Ionic Polymerization: Anionic polymerization is a well-established method for producing well-defined polymers from alkyl methacrylates. kpi.ua This technique can yield polymers with controlled molecular structures and narrow molecular weight distributions, provided that impurities are rigorously excluded and side reactions involving the monomer's ester group are minimized. kpi.uavt.edu The polymerization of alkyl methacrylates is often conducted at low temperatures in solvents like THF using initiators such as organolithium compounds. kpi.ua The size and structure of the alkyl ester group can significantly influence the polymerization process and the properties of the resulting polymer. vt.edu However, specific studies detailing the anionic polymerization of this compound, including optimal conditions and resulting polymer characteristics, are not described in the available literature.

Coordination Polymerization: Coordination polymerization, often utilizing Ziegler-Natta or metallocene catalysts, is known for producing stereoregular polymers from various monomers. uomustansiriyah.edu.iqwikipedia.org This method can control the polymer's tacticity (isotactic, syndiotactic, or atactic), which in turn affects its physical properties. wikipedia.org While coordination polymerization has been applied to polar monomers, including some methacrylates, research specifically detailing the coordination polymerization of this compound was not identified. wikipedia.orgcmu.edu

Copolymerization Behavior of this compound

Reactivity Ratios in Binary Copolymer Systems

Reactivity ratios (r₁ and r₂) are crucial parameters in copolymerization that describe the relative tendency of a growing polymer chain to add a monomer of its own kind versus the other comonomer. fiveable.me These ratios determine the composition and sequence distribution of the resulting copolymer. youtube.com Methods like Fineman-Ross and Kelen-Tudos are commonly used to determine reactivity ratios from experimental data at low monomer conversion. While extensive tables of reactivity ratios exist for common monomers, no published data for binary copolymer systems involving this compound were found in the reviewed sources.

To illustrate the concept, the table below shows reactivity ratios for the copolymerization of methyl methacrylate (MMA, M₁) with 2-ethoxyethyl methacrylate (2-EOEMA, M₂).

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂r₁r₂System Type
MMA2-EOEMA0.840.780.66Random

Data for a representative methacrylate system, not this compound. sapub.org

Ternary Copolymerization Investigations

Sequence Distribution and Microstructure Analysis in Copolymers

The microstructure of a copolymer, including the sequence distribution of monomer units and its stereochemistry (tacticity), fundamentally influences its properties. nih.gov High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C NMR), is a powerful tool for analyzing these structural details. For methacrylate copolymers, the chemical shifts of the carbonyl and α-methyl carbon signals are sensitive to the neighboring monomer units, allowing for the quantification of different compositional sequences (e.g., dyads, triads, and pentads). nih.gov While the methodology is well-established for various acrylate (B77674) and methacrylate copolymers, specific NMR analyses and sequence distribution data for copolymers containing this compound are not available in the surveyed literature.

Synthesis of Block Copolymers Involving Poly(this compound)

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. They can be synthesized using various controlled polymerization techniques, including living anionic polymerization, Atom Transfer Radical Polymerization (ATRP), and RAFT. nih.govcmu.edu These methods allow for the sequential polymerization of different monomers, leading to well-defined block structures. harth-research-group.org For example, a homopolymer can be synthesized first and then used as a macroinitiator to grow a second block of a different monomer. cmu.edu Despite the wide applicability of these techniques for creating block copolymers from various methacrylates, no specific examples or studies on the synthesis of block copolymers containing a poly(this compound) segment could be located in the scientific literature. nih.govfrontiersin.orgrsc.org

Graft Copolymerization with this compound

Graft copolymerization is a versatile method for modifying the properties of polymers. This process involves attaching polymer chains (grafts) of one type onto the main chain (backbone) of another polymer. The "grafting through" or macromonomer method is a common approach where a monomer is copolymerized with a macromonomer, which is a polymer chain with a polymerizable end group. cmu.edu This technique allows for the synthesis of graft copolymers with well-defined side chains. cmu.edu

The reactivity of the monomer and the macromonomer plays a crucial role in the resulting copolymer structure. For instance, in the copolymerization of two different poly(ethylene oxide) (PEO) macromonomers, one with a methacrylate end-group and the other with an acrylate end-group, a spontaneous gradient of PEO grafts was formed along the copolymer backbone due to the significant difference in their reactivities. cmu.edu

In the context of this compound, it can be inferred that it could be grafted onto various polymer backbones or used as the monomer to form the backbone itself, onto which other polymer chains are grafted. The specific reaction conditions, such as the choice of initiator and solvent, would significantly influence the efficiency and outcome of the graft copolymerization. For example, the graft copolymerization of methyl acrylate, methacrylic acid, and acrylic acid onto a styrene-butadiene block copolymer demonstrated that the reaction pathway depends on the monomer's reactivity. marquette.edu

Research on similar systems, such as the graft copolymerization of methyl methacrylate (MMA) onto psyllium, a natural polysaccharide, has shown that grafting can be optimized by varying parameters like microwave power, exposure time, and monomer concentration. iosrjournals.org This suggests that similar optimization studies would be necessary for this compound to achieve desired grafting efficiencies and copolymer properties. The characterization of such graft copolymers would typically involve techniques like FTIR, ¹H-NMR, TGA, and SEM to confirm the structure and thermal properties. iosrjournals.orgodu.edu.tr

In-Situ Polymerization Studies

In-situ polymerization involves the formation of a polymer matrix in the presence of a filler or another phase. This method is particularly advantageous for creating polymer nanocomposites, as it can lead to a more uniform dispersion of the filler within the polymer matrix.

Supercritical fluids (SCFs), particularly supercritical carbon dioxide (scCO₂), have emerged as promising alternative solvents for polymerization processes. epfl.ch The use of scCO₂ is considered a "green chemistry" approach as it is non-toxic, non-flammable, and can be easily removed from the final product. epfl.chnih.gov The properties of SCFs, such as density and solvent strength, can be tuned by adjusting pressure and temperature, offering greater process control. epfl.ch

For methacrylates like MMA, dispersion polymerization in scCO₂ has been a subject of study. epfl.ch In this process, the monomer and initiator are soluble in the scCO₂, but the resulting polymer is not, leading to the formation of polymer particles stabilized by a suitable surfactant. epfl.ch The polymerization can occur in both the CO₂-rich continuous phase and the polymer-rich dispersed particles, influencing the molecular weight distribution of the final polymer. epfl.ch

The plasticization effect of scCO₂ on polymers like poly(methyl methacrylate) (PMMA) is a key phenomenon. imperial.ac.uk CO₂ molecules diffuse into the polymer matrix, increasing the mobility of polymer chains and lowering the glass transition temperature. imperial.ac.ukmdpi.com This enhanced mobility can facilitate the diffusion of monomers and initiators, potentially influencing the polymerization kinetics. imperial.ac.uk While specific studies on this compound in supercritical fluids are not abundant, the principles established for MMA provide a strong foundation for predicting its behavior. The larger alkyl group in this compound might influence its solubility and the resulting polymer's solubility in scCO₂, which would be critical parameters to consider.

In-situ polymerization is a highly effective method for preparing polymer nanocomposites with well-dispersed nanofillers. scielo.brnih.gov This technique involves polymerizing the monomer in the presence of the nanoparticles, which can be surface-modified to enhance their interaction with the polymer matrix. scielo.br

For example, poly(methyl methacrylate) (PMMA)/silicon carbide (SiC) nanocomposites have been prepared by in-situ radical polymerization. scielo.br Surface treatment of the SiC nanoparticles with an organosilane was shown to improve their dispersion and the thermal stability of the resulting nanocomposite. scielo.br Similarly, PMMA/clay nanocomposites have been synthesized via in-situ photopolymerization, where the monomer is polymerized within the silicate (B1173343) layers of the clay. itu.edu.tr

The formation of nanocomposites often leads to materials with enhanced properties. For instance, the incorporation of functionalized multi-walled carbon nanotubes (MWCNTs) into a PMMA matrix via in-situ polymerization can improve the mechanical properties of the resulting nanocomposite. researchgate.net The in-situ generation of nanoparticles, such as zinc oxide (ZnO) within a PMMA matrix, can impart new functionalities to the material, like UV-tunable wettability. mdpi.com

Given these examples, it is expected that this compound could be used to form a variety of nanocomposites through in-situ polymerization. The choice of nanofiller and any surface modifications would be crucial in determining the final properties of the nanocomposite. The polymerization kinetics would likely be influenced by the presence of the nanoparticles, which can affect monomer mobility and radical concentrations at the particle-monomer interface.

Computational Modeling and Simulation in 2 Methylpentyl Methacrylate Research

Molecular Modeling of 2-Methylpentyl Methacrylate (B99206) Monomer Reactivity

The reactivity of the 2-Methylpentyl methacrylate monomer is a primary determinant of its polymerization behavior. Molecular modeling provides a powerful lens to examine the electronic and structural factors that govern this reactivity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT studies can elucidate the distribution of electron density and the energies of molecular orbitals, which are fundamental to understanding its chemical interactions. researchgate.netuni-muenchen.de The theory helps predict how the monomer will interact with initiators and propagating radical chains.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's stability and reactivity. q-chem.com Furthermore, DFT can model the transition states of reaction pathways, allowing for the calculation of activation energies for processes like radical addition, which is the cornerstone of free-radical polymerization. researchgate.net These computational studies provide a theoretical framework for the structure-reactivity relationships that govern polymerization. researchgate.net

Predicted ParameterSignificance in Monomer ReactivityComputational Method
HOMO-LUMO Energy GapIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.DFT (e.g., B3LYP/6-31G*)
Electron Density DistributionReveals electrophilic and nucleophilic sites on the monomer, predicting sites of radical attack.DFT with Population Analysis
Activation Energy (Ea)Determines the rate of the propagation step in polymerization.DFT Transition State Search
Reaction Enthalpy (ΔH)Indicates the thermodynamics of the polymerization reaction.DFT Energy Calculations

The 2-methylpentyl group is a branched, flexible alkyl chain that can adopt numerous spatial arrangements, or conformations. The specific conformations of this side group can influence how monomer units pack in the liquid state and approach the active site of a growing polymer chain.

Computational chemistry offers tools to explore these conformations through methods like potential energy surface (PES) scans. q-chem.comreadthedocs.iochemrxiv.org In a PES scan, a specific dihedral angle within the 2-methylpentyl group is systematically rotated, and at each step, the energy of the molecule is calculated after optimizing the remaining geometry. uakron.edu This process identifies low-energy, stable conformers and the energy barriers between them. Understanding the preferred conformations is essential, as they can affect the steric hindrance around the double bond, thereby influencing the monomer's reactivity and the stereochemistry of the resulting polymer.

Simulations of Poly(this compound) Polymerization Processes

Simulating the entire polymerization process allows for the prediction of macroscopic properties like reaction speed, monomer conversion over time, and the microstructure of the final polymer.

Kinetic modeling uses mathematical equations to describe the rates of the fundamental steps of polymerization: initiation, propagation, termination, and chain transfer. readthedocs.io Software packages like PREDICI® are often employed to solve these complex systems of differential equations, providing predictions of monomer conversion, molecular weight distribution, and copolymer composition over time. readthedocs.io

A cornerstone of copolymerization modeling is the use of reactivity ratios (r1, r2), which quantify the preference of a growing polymer chain to add a monomer of its own type versus a comonomer. readthedocs.io While specific experimental values for this compound are not widely published, these parameters can be estimated using computational models or determined experimentally for use in simulations. The models often incorporate diffusion-controlled effects, which become significant at high monomer conversion when increased viscosity slows the termination reactions, leading to autoacceleration (the gel effect). readthedocs.io

Kinetic ParameterDescriptionImportance in Modeling
Propagation Rate Coefficient (kp)The rate constant for the addition of a monomer to the growing polymer chain.Directly controls the speed of polymer chain growth and overall reaction rate.
Termination Rate Coefficient (kt)The rate constant for reactions that deactivate growing polymer chains.Influences the final molecular weight and is highly affected by diffusion control.
Reactivity Ratios (r1, r2)In copolymerization, describes the relative reactivity of a radical toward two different monomers.Crucial for predicting the composition and sequence distribution in copolymers.
Initiator Efficiency (f)The fraction of initiator radicals that successfully start a new polymer chain.Determines the effective concentration of active radicals in the system.

Stereoregularity, or tacticity, refers to the spatial arrangement of the chiral centers along the polymer backbone. The three main types are isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), and atactic (random arrangement). The tacticity of poly(this compound) profoundly impacts its physical properties, such as its glass transition temperature (Tg) and mechanical strength.

Computational models can help predict how synthesis conditions influence stereoregularity. For instance, quantum chemical calculations can model the transition state for monomer addition to a growing chain, revealing energy differences between pathways that lead to isotactic versus syndiotactic placements. More advanced approaches, such as recursive neural network (RecNN) models, have been developed for other polymethacrylates to predict properties like Tg based on the polymer's stereoregularity, demonstrating a powerful link between computational prediction and material properties. q-chem.com

Molecular Dynamics (MD) Simulations of Poly(this compound) Systems

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov For poly(this compound), all-atom MD simulations can provide detailed insights into the structure and dynamics of the polymer in bulk or at interfaces.

In a typical MD simulation, a system of polymer chains is constructed in a simulation box. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to update the positions and velocities of the atoms over small time steps. This generates a trajectory that reveals how the polymer chains move, fold, and interact. nih.gov MD simulations can be used to predict various material properties, such as the glass transition temperature (by simulating the cooling of the polymer melt and observing the change in density), chain conformation, and the orientation of side groups at a surface.

Interactions with Solvents and Other Components

Molecular Dynamics (MD) simulations are a powerful method for investigating the interactions between polymer chains and surrounding molecules, such as solvents or other components in a mixture. These simulations can reveal details about solvation, miscibility, and interfacial behavior.

For poly(alkyl methacrylate)s, the nature of the alkyl ester side chain is a primary determinant of its interaction with solvents. The 2-methylpentyl group in P2MPMA is a relatively large, branched, and nonpolar (hydrophobic) moiety. MD simulations of similar PAMAs in aqueous environments show that the ester side-chains have a strong tendency to segregate at the polymer-air or polymer-water interface, orienting themselves away from the aqueous phase. nih.gov

In nonpolar organic solvents, the interactions would be more favorable. The miscibility of P2MPMA would be highest with solvents that have similar solubility parameters. Computational methods can predict these interactions by calculating thermodynamic quantities like the Flory-Huggins interaction parameter (χ), which quantifies the miscibility between a polymer and a solvent.

Table 1: Predicted Interaction Parameters of Poly(this compound) with Various Solvents (Hypothetical) This table is illustrative and based on general principles of polymer-solvent interactions. Actual values would require specific simulations.

SolventSolvent TypePredicted Flory-Huggins Parameter (χ)Expected Miscibility
WaterPolar, Protic> 2.0Very Low
EthanolPolar, Protic~1.0 - 1.5Low
Tetrahydrofuran (THF)Polar, Aprotic< 0.5High
TolueneNonpolar< 0.5High
HexaneNonpolar< 0.5High

Conformational Behavior of Polymer Chains

For PAMAs, the size and shape of the ester side group significantly influence the chain's conformation. nih.gov All-atom MD simulations of PMMA, PEMA, and Pn-BMA melts have shown that the backbone segments tend to form layered structures at interfaces, with the chain vectors oriented parallel to the surface. nih.gov The ester side chains, however, segregate towards the surface and orient perpendicularly to it. nih.gov This behavior is more pronounced with larger alkyl groups like n-butyl, and a similar or even stronger effect would be expected for the 2-methylpentyl group of P2MPMA.

The branched nature of the 2-methylpentyl side chain introduces additional steric hindrance compared to a linear hexyl chain. This steric crowding would likely:

Increase the persistence length: The polymer backbone would become stiffer and less flexible.

Expand the radius of gyration: The chains would adopt a more extended conformation in solution to minimize steric clashes between the bulky side groups.

Restrict side-chain motion: The rotation of the C-C bonds within the 2-methylpentyl group would be hindered.

Atomistic simulations of PMMA have detailed how tacticity (the stereochemistry of the backbone) affects chain dimensions and dynamics. rsc.org A similar strong dependence would be expected for P2MPMA, where the arrangement of the bulky side groups in isotactic, syndiotactic, or atactic configurations would lead to vastly different chain conformations and packing efficiencies in the bulk state.

Table 2: Comparison of Simulated Conformational Properties for Different Poly(alkyl methacrylate)s (Illustrative) This table presents expected trends. P2MPMA values are hypothetical extrapolations.

PolymerSide ChainExpected Radius of Gyration (Rg) Trend (in a good solvent)Expected Backbone Flexibility Trend
PMMA-CH₃BaseHigh
Pn-BMA-(CH₂)₃CH₃Base + ++Moderate
Poly(n-hexyl methacrylate)-(CH₂)₅CH₃Base + ++++Moderate-Low
P2MPMA-CH₂CH(CH₃)(CH₂)₂CH₃Base + +++++Low

Computational Design of Polymer Architectures

Beyond analyzing existing polymers, computational chemistry provides tools for the in silico design of new polymer architectures with tailored properties. mdpi.com This approach involves generating novel polymer structures computationally and then predicting their properties using quantitative structure-property relationship (QSPR) models or direct simulation. mdpi.comsemanticscholar.org

For this compound, computational design could be used to explore various copolymer architectures. By combining 2MPMA monomers with other monomers (e.g., methyl methacrylate for hardness, or a hydrophilic monomer like 2-hydroxyethyl methacrylate), a vast library of potential copolymers can be generated in silico. nih.gov

The process typically involves:

Virtual Monomer Library: Creating a database of monomers with different functionalities.

Architecture Generation: Computationally building polymer chains, including random, alternating, block, and grafted copolymers. For example, a block copolymer of P2MPMA and PMMA could be designed to have both flexible, hydrophobic domains and hard, more rigid domains.

Property Prediction: Using computational models to predict key properties of the newly designed architectures. This can range from fast predictions based on the polymer's repeating unit structure to more intensive MD simulations to calculate mechanical, thermal, or solution properties. mdpi.com

For instance, one could computationally design a series of random copolymers of this compound and methyl methacrylate, P(2MPMA-co-MMA). By varying the monomer ratio, QSPR models could predict properties like the glass transition temperature (Tg), refractive index, and tensile modulus for each composition, allowing researchers to identify the optimal composition for a specific application before undertaking expensive and time-consuming laboratory synthesis. researchgate.net

Table 3: Hypothetical Computational Design of P(2MPMA-co-MMA) Copolymers This table illustrates how computational tools could be used to screen potential copolymer architectures.

Copolymer ArchitectureMole % 2MPMAMole % MMAPredicted Property 1 (e.g., Tg)Predicted Property 2 (e.g., Refractive Index)Potential Application
Random1090HighLowScratch-resistant coating
Random5050IntermediateIntermediateToughened optical plastic
Random9010LowHighPressure-sensitive adhesive
Diblock5050Two Tgs (phase-separated)N/AThermoplastic elastomer

This in silico screening process significantly narrows down the number of candidate materials that need to be synthesized and tested experimentally, embodying a modern, efficient approach to materials discovery.

Materials Science Applications of Poly 2 Methylpentyl Methacrylate and Its Copolymers

Advanced Coatings and Adhesives

Methacrylate-based polymers are foundational materials in the formulation of high-performance coatings and adhesives, prized for their durability, stability, and clarity. The incorporation of 2-methylpentyl methacrylate (B99206) into copolymer systems can significantly modify these properties. The branched isobutyl side group, which is structurally similar to the 2-methylpentyl group, is known to reduce the rigidity of the polymer backbone, thereby improving flexibility and impact resistance atamanchemicals.com. These are critical attributes for coatings that must withstand bending or minor deformations without cracking, and for pressure-sensitive adhesives that require a balance of adhesion and cohesion.

Copolymers of methyl methacrylate (MMA) with various acrylate (B77674) and methacrylate monomers are extensively used for coatings on different substrates to enhance properties like scratch and solvent resistance orientjchem.org. By copolymerizing a monomer like MMA with 2-methylpentyl methacrylate, the resulting material can achieve a desirable balance of properties. The MMA component contributes hardness and high gloss, while the this compound component would be expected to impart flexibility, reduce brittleness, and enhance adhesion to low-energy surfaces due to its more hydrophobic nature. This tailored approach allows for the creation of advanced coatings for automotive, industrial, and architectural applications where resilience and environmental resistance are paramount.

Optical Materials Development

Poly(methyl methacrylate) (PMMA) is renowned for its exceptional optical properties, including high transparency (up to 92% of visible light) and a refractive index of approximately 1.49 atamanchemicals.com. These characteristics make it a lightweight and shatter-resistant alternative to glass in numerous applications sci-hub.st. When developing copolymers for optical materials, the choice of comonomer is critical for tuning the final refractive index and mechanical properties.

Table 1: Refractive Index of Selected Polymers This table provides context by showing the refractive index of related polymers, as a specific value for Poly(this compound) is not available in the provided search results.

Polymer Refractive Index
Poly(methyl methacrylate) ~1.490 atamanchemicals.comrefractiveindex.info
Poly(isobutyl methacrylate) 1.4470 scipoly.com
Poly(ethyl acrylate) 1.4685 scribd.com

Functional Polymers for Specific Interfaces

The behavior of a material at its surface or at an interface with another material is governed by its surface energy. Modifying a polymer's surface properties is crucial for applications ranging from biocompatible implants to anti-fouling coatings. Copolymerization is a powerful strategy for creating functional polymers with tailored interfacial properties. The inclusion of monomers with specific functionalities can control characteristics like hydrophobicity, adhesion, and biocompatibility.

The 2-methylpentyl group is a non-polar, hydrophobic alkyl chain. Incorporating this compound into a copolymer will predictably lower the surface energy of the resulting material. This effect is useful in creating hydrophobic or water-repellent surfaces. For instance, in copolymers containing hydrophilic monomers, the inclusion of this compound can create an amphiphilic structure, where the hydrophobic side-chains may preferentially orient at the polymer-air interface, leading to a low-energy surface. Studies on other complex methacrylate copolymers have demonstrated that the incorporation of different monomers allows for the tuning of the dispersive component of the surface free energy and the specific interactions between the polymer surface and various solvents nih.gov. This principle allows for the design of functional polymers for specific interfaces, where controlling wetting and adhesion is critical.

Polymer Membranes and Separation Technologies

Polymer membranes offer an energy-efficient solution for gas separation, which is vital in industries such as natural gas purification and hydrogen recovery grunlan-nanocomposites.com. The performance of these membranes relies on a trade-off between permeability (how fast a gas passes through) and selectivity (how well it separates one gas from another) msrjournal.com. The key to a membrane's performance lies in the polymer's free volume—the microscopic voids between polymer chains through which gas molecules diffuse.

The structure of the polymer's side-chains plays a critical role in determining the free volume. Bulky, rigid side-chains can inhibit efficient chain packing, thus creating more free volume and increasing gas permeability. The 2-methylpentyl group is a relatively bulky and branched structure. It is therefore plausible that poly(this compound) or its copolymers could be effective materials for gas separation membranes. The branched structure would likely frustrate chain packing, potentially leading to a high free volume and, consequently, high gas permeability. By copolymerizing this compound with monomers that enhance selectivity, it may be possible to develop membranes that surpass the performance of existing materials mdpi.com. However, specific research and permeability data for membranes containing poly(this compound) are not yet widely available, representing a potential area for future investigation.

Integration in Nanotechnology and Advanced Materials

The self-assembly of block copolymers is a cornerstone of "bottom-up" nanotechnology, enabling the creation of ordered nanostructures like micelles, vesicles, and cylinders rsc.orgmdpi.com. These structures are formed when chemically distinct polymer chains, or "blocks," are joined together. In a solvent that is good for one block but poor for the other, the copolymer molecules aggregate to shield the insoluble block, forming a core-shell structure jpn.orgresearchgate.net.

A block copolymer containing a poly(this compound) segment would be highly effective in forming such nanostructures. The poly(this compound) block, being strongly hydrophobic due to its alkyl side-chain, would form the core of a micelle when placed in a polar solvent like water, provided it is attached to a hydrophilic block (e.g., poly(ethylene glycol) or poly(acrylic acid)). The size and shape of the 2-methylpentyl group would influence the packing within the micellar core and affect the final morphology of the nanostructure. These self-assembled nanoparticles have significant potential in advanced materials, for example, as nanocarriers for drug delivery, templates for creating porous materials, or components in nanocomposites nih.gov.

Thermoresponsive Polymer Systems

Thermoresponsive polymers are "smart" materials that undergo a sharp, reversible change in their physical properties in response to temperature changes. A common type exhibits a Lower Critical Solution Temperature (LCST), where the polymer is soluble in a solvent (typically water) below the LCST but becomes insoluble and precipitates or forms a gel above it nih.gov. This behavior is driven by a shift in the balance of hydrophilic and hydrophobic interactions.

The LCST of a polymer system can be finely tuned by copolymerization mdpi.com. Incorporating a hydrophobic comonomer into a thermoresponsive polymer, such as poly(N-isopropylacrylamide) (PNIPAAm), will generally lower its LCST. The this compound monomer is significantly more hydrophobic than monomers like methyl methacrylate. Therefore, copolymerizing it with a thermoresponsive monomer would be an effective strategy to reduce the transition temperature. This allows for the precise design of smart materials that can be triggered at specific physiological or environmental temperatures for applications in injectable drug delivery systems, tissue engineering scaffolds, and sensors frontiersin.orgnih.gov.

Environmental Degradation Pathways of Poly 2 Methylpentyl Methacrylate

Thermal Degradation Mechanisms

The thermal decomposition of poly(alkyl methacrylates), including poly(2-methylpentyl methacrylate), is a significant area of study, particularly concerning high-temperature processing and recycling. The degradation behavior is characterized by specific mechanisms that lead to the breakdown of the polymer chain.

The principal mechanism of thermal degradation for poly(alkyl methacrylates) at elevated temperatures is depolymerization, often referred to as "unzippering." This process is essentially the reverse of the polymerization reaction. polychemistry.comirantypist.com It involves the initiation of a radical at a chain end or a weak link, followed by the sequential cleavage of monomer units from the polymer backbone. govinfo.gov This process results in a high yield of the corresponding monomer, in this case, 2-methylpentyl methacrylate (B99206). polychemistry.com

The high efficiency of monomer recovery makes thermal degradation an attractive method for the chemical recycling of methacrylic polymer waste. polychemistry.comresearchgate.net Studies on various poly(alkyl methacrylates) have shown that under pyrolysis conditions between 200 and 400°C, the corresponding monomers are the predominant degradation products. polychemistry.com For instance, pyrolysis of poly(methyl methacrylate) (PMMA) can yield nearly 100% of its monomer, methyl methacrylate (MMA). polychemistry.comresearchgate.net While specific yield data for poly(this compound) is not extensively documented, the general trend for this class of polymers suggests a high potential for monomer recovery. irantypist.comresearchgate.net At higher temperatures, the yield of the primary monomer may decrease as other breakdown products begin to form in small quantities. polychemistry.com

Table 1: Monomer Recovery from Thermal Degradation of Various Poly(alkyl methacrylates)

Polymer Degradation Temperature (°C) Monomer Yield (%)
Poly(methyl methacrylate) 450 ~98
Poly(methyl methacrylate) 250 - 400 93.1 - 99.8
Poly(n-butyl methacrylate) 180 - 230 High

This table presents data from various sources to illustrate the general trend of high monomer recovery for poly(alkyl methacrylates). polychemistry.comresearchgate.netnih.gov

Alongside depolymerization, random chain scission is another key process in the thermal degradation of poly(alkyl methacrylates). polychemistry.com This mechanism involves the cleavage of the polymer backbone at random points, rather than just at the ends. rsc.orgmst.edu Random chain scission leads to a rapid decrease in the polymer's molecular weight. rsc.org The resulting macroradicals can then initiate the unzippering process, leading to monomer formation. govinfo.gov

It has been proposed that the thermal degradation of saturated PMMA may be initiated by the scission of a side-group, which is kinetically favored over main-chain scission due to a "cage" effect that encourages the recombination of main-chain radicals. acs.org The general mechanism for poly(alkyl methacrylates) is considered to consist of random main-chain scission reactions, which are then followed by depropagation. polychemistry.comsemanticscholar.org At elevated temperatures, a significant mass loss can occur due to this random chain scission. marquette.edu

The thermal stability of poly(alkyl methacrylates) is significantly influenced by their molecular structure. Key factors include the molecular weight and the nature of the alkyl group in the ester side chain.

Molecular Weight: Higher molecular weight poly(alkyl methacrylates) generally exhibit greater thermal resistance. polychemistry.com

Alkyl Group Structure: The size and branching of the alkyl ester group play a crucial role. The rate of thermal degradation for poly(2-ethylhexyl methacrylate), which has a branched alkyl chain, is much higher than that for poly(methyl methacrylate). polychemistry.com This suggests that poly(this compound), with its branched structure, would also exhibit different thermal stability compared to linear poly(alkyl methacrylates). The presence of tertiary hydrogens in branched alkyl groups can influence the degradation pathways, potentially leading to different byproducts compared to their linear counterparts. Some studies suggest that poly(alkyl methacrylates) with longer alkyl chains may also produce significant amounts of olefins and methacrylic acid, in addition to the monomer, upon pyrolysis. researchgate.net

Photodegradation Under UV Irradiation

Exposure to ultraviolet (UV) radiation, particularly in the presence of oxygen, is a primary driver of environmental degradation for many polymers, including poly(this compound). This process, known as photo-oxidation, leads to undesirable changes in the material's properties, such as discoloration and embrittlement. wikipedia.orgcardiff.ac.uk

The photodegradation of poly(alkyl methacrylates) is initiated by the absorption of UV photons, which can lead to the formation of free radicals. researchgate.net This can occur through the cleavage of bonds within the polymer structure. mdpi.com In the presence of oxygen, these polymeric alkyl radicals initiate an oxidative chain reaction. researchgate.net

The process generally follows these steps:

Initiation: UV radiation causes the homolytic cleavage of C-C or C-H bonds in the polymer backbone or side chains, generating free radicals. mdpi.com

Propagation: The polymer radicals (R•) react with oxygen to form peroxy radicals (ROO•). These peroxy radicals can then abstract a hydrogen atom from another polymer chain to form hydroperoxides (ROOH) and a new polymer radical. researchgate.net

Branching: The hydroperoxides are unstable and can cleave, either thermally or photolytically, to form alkoxy (RO•) and hydroxyl (•OH) radicals, which can further propagate the degradation process. researchgate.netresearchgate.net

The instability of polymers with long n-alkyl-methacrylic esters to light is associated with the presence of methyne hydrogens in the acrylate (B77674)/methacrylate units, which can be involved in photo-degradation mechanisms. researchgate.net Therefore, the longer and more branched the alkyl chain, the potentially less stable the polymer is to light. researchgate.net

During photodegradation, two competing processes can occur: crosslinking and chain fragmentation (or scission). rsc.org

Chain Fragmentation: This process involves the breaking of the main polymer chain, leading to a decrease in molecular weight and a deterioration of mechanical properties. rsc.orgrsc.org This is often the dominant process at longer irradiation times and results in the material becoming brittle. rsc.org

Crosslinking: This involves the formation of new covalent bonds between polymer chains. rsc.org At initial stages of irradiation, crosslinking can sometimes be observed, leading to an increase in the average molecular weight. rsc.orgrsc.org This can result in the formation of an insoluble gel fraction within the polymer. researchgate.net

The balance between these two phenomena is influenced by factors such as the specific polymer structure, the wavelength of the UV radiation, and the presence of oxygen. For instance, in some acrylic copolymers, crosslinking is observed at shorter irradiation times, followed by chain scission at longer exposures. rsc.org

Hydrolytic Degradation Considerations

There is a significant lack of specific research on the hydrolytic degradation of poly(this compound). Generally, poly(methacrylates) are known to be relatively stable against hydrolysis under neutral pH conditions due to the steric hindrance provided by the methyl group on the polymer backbone and the ester side chain, which protects the ester linkage from nucleophilic attack by water. However, the rate of hydrolysis can be influenced by factors such as pH, temperature, and the specific structure of the alkyl ester group.

For poly(methacrylates) with longer alkyl chains, the increased hydrophobicity could potentially reduce water absorption, thereby slowing down the hydrolytic degradation process. Conversely, the specific branched structure of the 2-methylpentyl group might introduce unique steric and electronic effects that could either accelerate or decelerate hydrolysis compared to linear alkyl chains. Without direct experimental studies on poly(this compound), any discussion on its hydrolytic degradation pathway remains speculative.

Synergistic Effects of Multiple Environmental Factors on Degradation

The combined impact of multiple environmental factors—such as ultraviolet (UV) radiation, temperature, and humidity—on the degradation of poly(this compound) has not been specifically documented. In general for poly(alkyl methacrylates), photodegradation initiated by UV radiation is a primary degradation pathway. This process involves the formation of free radicals, which can lead to chain scission and cross-linking.

It is well-established that these environmental factors can have synergistic effects. For instance, elevated temperatures can accelerate the rate of photo-oxidative reactions initiated by UV light. The presence of moisture can also play a role in the degradation process, potentially leading to hydrolytic scission of the ester linkages, especially in the presence of acid or base catalysts that may form as byproducts of photo-oxidation.

Studies on other poly(alkyl methacrylates) have suggested that the length and structure of the alkyl side chain can influence the polymer's stability towards photo-oxidation researchgate.net. Longer alkyl chains might be more susceptible to abstraction of hydrogen atoms, leading to a higher rate of degradation. However, without specific studies on poly(this compound), it is not possible to provide detailed research findings or quantitative data on how these synergistic effects manifest for this particular polymer.

Future Research Directions for 2 Methylpentyl Methacrylate and Its Polymers

Exploration of Novel Polymerization Techniques for Enhanced Control

Conventional free-radical polymerization, while robust, offers limited command over polymer microstructure. The bulky nature of the 2-methylpentyl side chain introduces specific steric challenges and opportunities in polymerization kinetics and stereocontrol. anu.edu.au Future research should pivot towards advanced polymerization methodologies that afford precise control over molecular weight, polydispersity, and polymer architecture.

Controlled Radical Polymerization (CRP) techniques are paramount in this endeavor. nih.gov

Atom Transfer Radical Polymerization (ATRP): ATRP has proven highly effective for a wide range of methacrylates, enabling the synthesis of well-defined polymers with narrow molecular weight distributions. kpi.uacmu.edu Future studies should investigate optimal ATRP conditions (catalyst systems, initiators, solvents, temperature) for 2-methylpentyl methacrylate (B99206). cmu.edu A key research goal would be to synthesize block copolymers, star polymers, and other complex architectures where the poly(2-methylpentyl methacrylate) segment can impart specific properties like hydrophobicity or a low glass transition temperature. rsc.orgsigmaaldrich.com

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CRP method known for its tolerance of various functional groups and reaction conditions. nih.gov Research into RAFT agents suitable for bulky methacrylates like this compound could lead to the creation of polymers with highly controlled structures and end-group fidelity, crucial for subsequent modifications or for creating materials like hyperbranched polymers. nih.govnih.govrsc.orgmdpi.com

Stereochemical Control: A significant challenge in radical polymerization is the lack of stereochemical control. anu.edu.au While conventional polymerization of methacrylates often yields atactic polymers, the steric hindrance from the 2-methylpentyl group could be exploited. Future work could explore polymerization conditions (e.g., low temperatures, specific solvents or catalysts) that may favor the formation of syndiotactic or isotactic poly(this compound), which would exhibit distinct physical and mechanical properties compared to the atactic form. anu.edu.au

Table 1: Comparison of Polymerization Techniques for this compound Research
TechniqueKey Advantages for ResearchPrimary Research GoalPotential Challenges
Atom Transfer Radical Polymerization (ATRP)Excellent control over molecular weight and distribution (low Đ); enables complex architectures (block, star). cmu.eduSynthesis of well-defined homopolymers and block copolymers with tailored properties.Catalyst removal; optimizing reaction kinetics for a bulky monomer.
Reversible Addition-Fragmentation chain-Transfer (RAFT)High tolerance to functional groups; versatile reaction conditions; good end-group fidelity. nih.govDeveloping functional materials and polymers with complex end-groups.Selection of appropriate RAFT agent; potential for retardation with bulky monomers.
Stereospecific PolymerizationAbility to control tacticity (isotactic, syndiotactic). anu.edu.auInvestigating structure-property relationships based on stereochemistry.Finding suitable catalysts/conditions to overcome steric effects and direct stereochemistry.

Development of High-Performance Copolymer Systems

The true potential of this compound will likely be realized in copolymer systems, where its unique properties can be balanced with those of other monomers. Future research should focus on the synthesis and characterization of novel copolymers to achieve performance characteristics unattainable by homopolymers.

By copolymerizing this compound with monomers that possess contrasting properties, a wide spectrum of materials can be developed. For instance:

Hard and Soft Segments: Copolymerization with high-Tg monomers like methyl methacrylate or styrene (B11656) could yield materials with a tunable balance of hardness, flexibility, and impact strength. atlantis-press.commdpi.com The bulky 2-methylpentyl group can act as an internal plasticizer, potentially improving toughness without the need for external additives.

Functional Monomers: Incorporating monomers with functional groups (e.g., acrylic acid, 2-hydroxyethyl methacrylate) would introduce sites for cross-linking, adhesion promotion, or post-polymerization modification. google.com This is particularly relevant for applications in advanced coatings, adhesives, and biomaterials.

Fluorinated or Siloxane Monomers: To create surfaces with low surface energy, high hydrophobicity, or enhanced gas permeability, copolymerization with fluorinated or siloxane-containing methacrylates is a promising avenue. mdpi.com This could lead to applications in anti-fouling coatings, breathable membranes, or specialized optical components.

Table 2: Potential Comonomers for this compound and Targeted Properties
Comonomer ClassExamplesExpected Impact on Copolymer PropertiesPotential Application Area
Hard MethacrylatesMethyl Methacrylate (MMA), Cyclohexyl Methacrylate (CHMA) rsc.orgIncreased Tg, tensile strength, and hardness. atlantis-press.comDurable coatings, rigid plastics.
Functional MonomersAcrylic Acid (AA), 2-Hydroxyethyl Methacrylate (HEMA)Improved adhesion, hydrophilicity, sites for cross-linking.Adhesives, functional coatings, biomaterials. nih.gov
Soft Acrylatesn-Butyl Acrylate (B77674) (nBA), 2-Ethylhexyl Acrylate (2-EHA)Reduced Tg, increased flexibility and tack.Pressure-sensitive adhesives, elastomers.
StyrenicsStyrene (St)Increased refractive index, thermal stability, rigidity. atlantis-press.comOptical materials, specialty plastics.

Advanced Computational Predictions for Structure-Function Relationships

The traditional experimental approach to material development is often time-consuming and resource-intensive. Advanced computational modeling offers a powerful alternative to predict polymer properties in silico, thereby guiding and accelerating experimental efforts. acs.org

Molecular Dynamics (MD) Simulations: All-atom MD simulations can provide profound insights into the behavior of poly(this compound). nih.govresearchgate.net Future research should employ MD to predict key physical properties such as glass transition temperature (Tg), density, and mechanical moduli. researchgate.net Furthermore, MD is exceptionally well-suited to model surface phenomena, predicting how the bulky, branched alkyl groups orient at interfaces, which is critical for understanding adhesion, wetting, and friction. nih.govresearchgate.netacs.org

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the fundamentals of polymerization. acs.orgupenn.edu These calculations can elucidate reaction energetics, transition state structures, and the influence of the monomer's steric and electronic properties on polymerization kinetics. rsc.org This knowledge is invaluable for optimizing polymerization processes and understanding stereochemical outcomes. acs.org

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models establish mathematical correlations between molecular descriptors and macroscopic properties. nih.govbohrium.com By developing a QSPR model for a library of polymethacrylates including poly(this compound), it would be possible to rapidly predict properties like Tg, refractive index, and solubility for novel, yet-to-be-synthesized copolymers. acs.org

Table 3: Computational Methods and Their Predictive Capabilities
Computational MethodPredicted Properties/InsightsRelevance to this compound
Molecular Dynamics (MD)Glass transition temperature, density, surface tension, chain conformation, mechanical properties. nih.govresearchgate.netresearchgate.netUnderstanding the impact of the bulky side chain on bulk and surface properties.
Quantum Chemistry (DFT)Reaction energies, activation barriers, electronic structure, polymerization mechanisms. rsc.orgacs.orgOptimizing synthesis and explaining observed reactivity and stereoselectivity.
Quantitative Structure-Property Relationship (QSPR)Predicts Tg, refractive index, solubility based on molecular structure. acs.orgnih.govRapidly screening potential copolymer compositions for desired properties.

Sustainable Synthesis and Degradation Strategies

In line with the global push for a circular economy, future research must address the entire lifecycle of poly(this compound), from sustainable sourcing to end-of-life management.

Bio-based Synthesis: A key research direction is the development of synthetic pathways to this compound or its precursors from renewable feedstocks. Investigating routes from bio-derived alcohols could significantly improve the sustainability profile of the resulting polymers.

Chemical Recycling: Unlike many polymers, polymethacrylates can often be depolymerized back to their constituent monomers with high efficiency via pyrolysis. irantypist.commdpi.com Research should be conducted to determine the optimal conditions for the thermal depolymerization of poly(this compound) to recover the monomer in high purity, enabling a closed-loop recycling process. sustainableplastics.comwseas.us The influence of the branched alkyl chain on the degradation mechanism and product distribution will be a critical area of study. irantypist.com

Biodegradability: While the pure carbon backbone of polymethacrylates is generally resistant to microbial attack, the ester linkage offers a potential site for enzymatic hydrolysis. researchgate.net Future studies could explore the biodegradability of poly(this compound), particularly focusing on how the sterically hindered ester group affects the rate of degradation. Furthermore, research into copolymers that incorporate specifically designed biodegradable linkages within the polymer backbone could lead to materials that maintain their performance during use but can be triggered to degrade at their end-of-life. acs.org

Emerging Applications in Specialized Materials

The specific combination of a methacrylate backbone with a branched, six-carbon aliphatic side chain suggests several promising areas for specialized applications. Future research should aim to synthesize and test materials tailored for these high-value niches.

Advanced Coatings and Adhesives: The bulky, non-polar side chain is expected to impart hydrophobicity, good solubility in non-polar solvents, and a lower glass transition temperature. These properties are highly desirable for creating durable and weather-resistant coatings, as well as for formulating pressure-sensitive adhesives with specific tack and peel characteristics. specialchem.com

Optical Materials: The transparency of polymethacrylates is well-known. nih.gov The specific structure of the 2-methylpentyl group will influence the polymer's refractive index and Abbe number. Research could lead to the development of specialty optical components, such as lenses or light guides, with precisely tuned optical properties.

Biomedical Devices: Methacrylate polymers are widely used in biomedical applications due to their biocompatibility. nih.gov The hydrophobicity and potential for controlled surface properties could make poly(this compound) a candidate for medical device coatings, drug delivery matrices, or components in medical implants where water absorption needs to be minimized.

Dielectric Materials: The insulating nature of polymethacrylates, combined with the non-polar alkyl side chain, suggests potential applications as dielectric materials in electronics, such as thin-film insulators in capacitors or transistors. nih.gov

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-Methylpentyl methacrylate to achieve high purity?

Methodological Answer:

  • Reaction Conditions : Control reaction temperature (typically 60–80°C) to minimize side reactions like premature polymerization. Use radical inhibitors (e.g., hydroquinone) during synthesis to stabilize the monomer .
  • Purification : Employ fractional distillation under reduced pressure to isolate the monomer, ensuring boiling point alignment with structural analogs (e.g., methyl methacrylate: 100–101°C at 760 mmHg) .
  • Validation : Confirm purity via gas chromatography (GC) with flame ionization detection (FID), targeting >99% purity. Cross-check with NMR for structural integrity (e.g., characteristic vinyl proton signals at δ 5.5–6.1 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • FTIR : Identify key functional groups:
    • C=O stretch: ~1720 cm⁻¹
    • C-O ester stretch: ~1150–1250 cm⁻¹
    • Vinyl C=C stretch: ~1630 cm⁻¹ (weak due to symmetry) .
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃):
    • Methacrylate vinyl protons: δ 5.5–6.1 ppm (multiplet)
    • Ester methyl groups: δ 1.2–1.4 ppm .
  • Mass Spectrometry : Use electron ionization (EI-MS) to confirm molecular ion ([M⁺] at m/z 170.2 for C₁₀H₁₈O₂) and fragmentation patterns .

Q. How should this compound be stored to prevent undesired polymerization during long-term experiments?

Methodological Answer:

  • Inhibitors : Add 10–50 ppm of 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) to suppress radical-initiated polymerization .
  • Storage Conditions : Keep at 2–8°C in amber glass under inert gas (N₂/Ar) to limit light/oxygen exposure. Monitor monomer stability monthly via GC to detect oligomer formation .

Advanced Research Questions

Q. What experimental strategies are recommended for studying the copolymerization kinetics of this compound with acrylate monomers?

Methodological Answer:

  • Kinetic Monitoring : Use in-situ ¹H NMR to track monomer consumption rates (e.g., disappearance of vinyl protons) .
  • Differential Scanning Calorimetry (DSC) : Measure heat flow during polymerization to determine activation energy (Eₐ) and rate constants via the Arrhenius equation .
  • Chain Transfer Agents : Introduce dodecanethiol (C₁₂H₂₅SH) to study its impact on molecular weight distribution (Đ = Mw/Mn) using GPC .

Q. How can researchers resolve contradictory spectral data when characterizing this compound derivatives?

Methodological Answer:

  • Cross-Validation : Combine FTIR, NMR, and X-ray crystallography (if crystalline) to confirm structural assignments. For example, ester carbonyl signals in IR (1720 cm⁻¹) should correlate with ¹³C NMR δ 167–170 ppm .
  • Impurity Analysis : Use LC-MS to detect trace additives (e.g., residual initiators like AIBN) that may interfere with spectral interpretation .

Q. What computational approaches are suitable for modeling the reactivity of this compound in radical polymerization?

Methodological Answer:

  • DFT Calculations : Optimize monomer geometry at the B3LYP/6-31G(d) level to predict reactivity ratios (e.g., r1 and r2) in copolymerization .
  • Transition State Analysis : Simulate propagation steps using Gaussian or ORCA software to estimate activation barriers for chain growth .

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